

Application Notes and Protocols for TAMRA-PEG3-Biotin in Immunofluorescence Staining

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Compound of Interest

Compound Name: TAMRA-PEG3-biotin

Cat. No.: B8106385

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **TAMRA-PEG3-biotin** in immunofluorescence (IF) staining applications. This reagent is a versatile tool for the detection and visualization of cellular targets, combining the benefits of a bright fluorophore, a flexible spacer, and a high-affinity tag.

Introduction to TAMRA-PEG3-Biotin

TAMRA-PEG3-biotin is a multifunctional molecule designed for fluorescence-based detection and affinity purification. It consists of three key components:

- **TAMRA (Tetramethylrhodamine):** A bright, orange-red fluorescent dye with well-characterized spectral properties, making it suitable for fluorescence microscopy.^[1]
- **PEG3 (Polyethylene Glycol) Spacer:** A short, hydrophilic polyethylene glycol linker that increases the solubility of the molecule and reduces steric hindrance, allowing for better access of the biotin moiety to its binding partner.
- **Biotin:** A small vitamin that binds with extremely high affinity and specificity to avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature and is widely exploited for signal amplification in immunoassays.

This combination of features makes **TAMRA-PEG3-biotin** an excellent choice for indirect immunofluorescence, where it can be used in conjunction with streptavidin-conjugated secondary reagents to achieve robust and specific staining of cellular targets.

Data Presentation: Photophysical Properties of TAMRA

The selection of a fluorophore is critical for successful immunofluorescence experiments. The following table summarizes the key photophysical properties of the TAMRA fluorophore.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~546 - 555 nm	[1]
Emission Maximum (λ_{em})	~565 - 580 nm	[1][2]
Molar Extinction Coefficient (ϵ)	~84,000 - 95,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	~0.1 - 0.5	[1]
Fluorescence Lifetime (τ)	~2.5 - 4.1 ns	[3]

Note: The exact spectral characteristics and quantum yield can be influenced by the local environment, including pH and conjugation to other molecules.[1][3]

Experimental Protocols

This section provides a detailed protocol for indirect immunofluorescence staining using a biotinylated primary antibody followed by detection with a streptavidin-TAMRA conjugate. This protocol is a general guideline and may require optimization for specific cell types, targets, and experimental conditions.

Indirect Immunofluorescence Staining Protocol

This protocol describes the use of a biotinylated primary antibody to detect a target antigen, followed by visualization with a streptavidin-TAMRA conjugate.

Materials:

- Cells cultured on sterile glass coverslips or chamber slides
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
- Biotinylated Primary Antibody (specific to the target of interest)
- Streptavidin-TAMRA conjugate
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

Procedure:

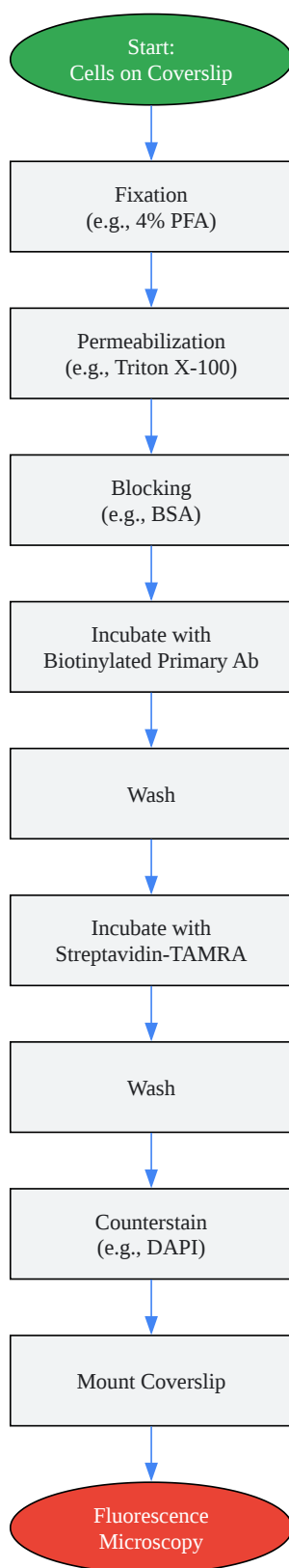
- Cell Culture and Preparation:
 - Culture cells to the desired confluency on sterile glass coverslips or chamber slides.
 - Gently wash the cells twice with PBS to remove culture medium.
- Fixation:
 - Fix the cells by incubating with Fixation Solution for 15-30 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.

- Blocking:
 - Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
 - Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
- Streptavidin-TAMRA Conjugate Incubation:
 - Dilute the Streptavidin-TAMRA conjugate in Blocking Buffer to its recommended concentration.
 - Incubate the cells with the diluted conjugate for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound streptavidin conjugate.
- Counterstaining (Optional):
 - If desired, incubate the cells with a nuclear counterstain such as DAPI according to the manufacturer's instructions.
 - Wash the cells twice with PBS.
- Mounting:

- Mount the coverslips onto glass slides using an antifade mounting medium.
- Seal the edges of the coverslip with clear nail polish and allow to dry.
- Imaging:
 - Visualize the staining using a fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~540-560 nm, Emission: ~570-600 nm) and the chosen counterstain.

Mandatory Visualizations

Experimental Workflow: Indirect Immunofluorescence

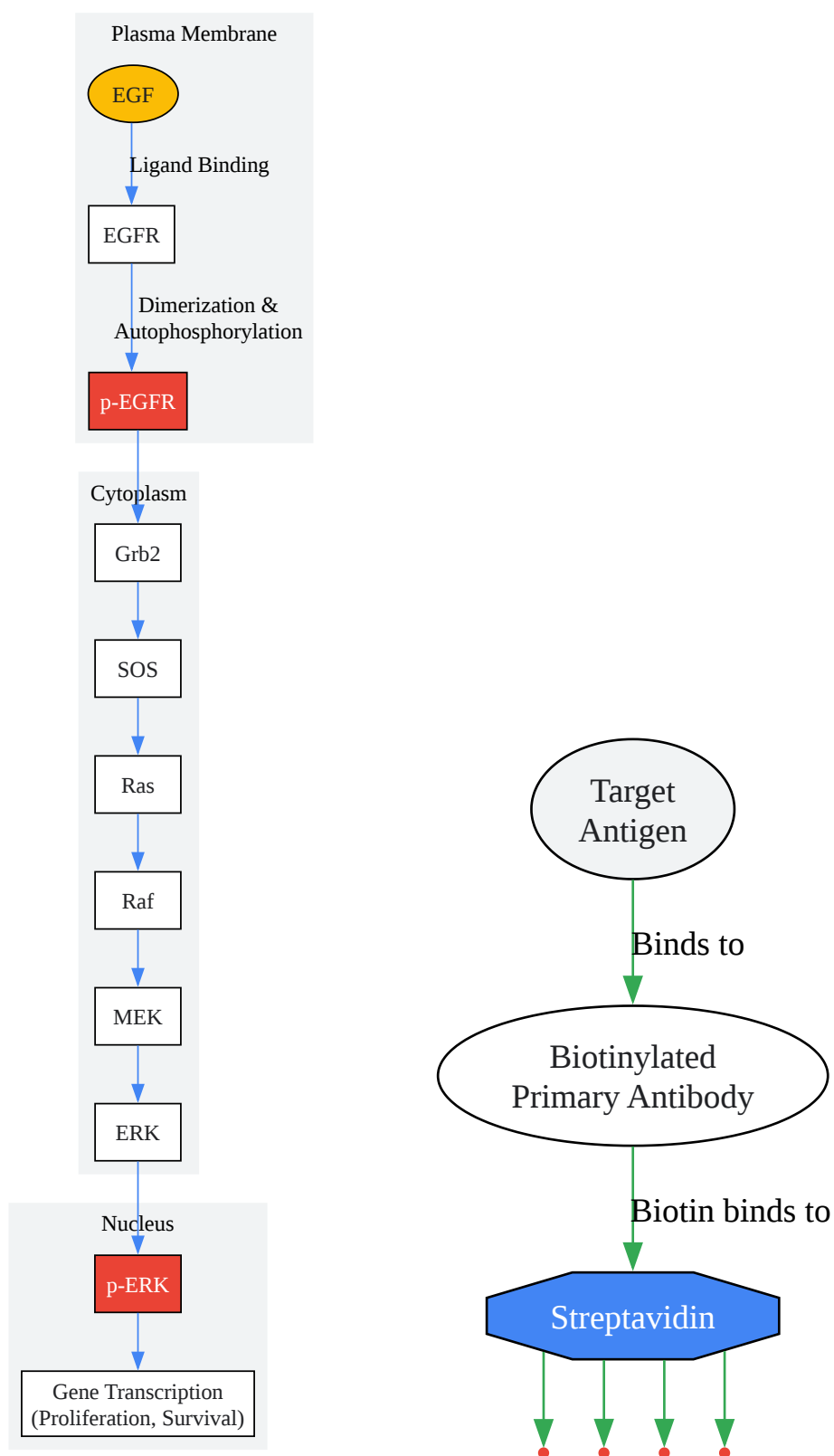


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Caption: Workflow for indirect immunofluorescence using a biotinylated primary antibody and streptavidin-TAMRA.

Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Activation

TAMRA-PEG3-biotin can be utilized to visualize components of signaling pathways. For example, a biotinylated antibody against the phosphorylated (activated) form of EGFR can be used to study its activation and downstream signaling.



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